molecular formula C11H8N2O4 B1437933 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-46-8

5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1437933
M. Wt: 232.19 g/mol
InChI Key: ZQNQBILYGVUVMN-UHFFFAOYSA-N
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Description

The compound “5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 1,3-benzodioxol-5-yl group suggests the presence of a benzodioxole, which is a type of ether that consists of a benzene ring fused to a 1,3-dioxole .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The 1,3-benzodioxol-5-yl group could potentially be introduced through a reaction with a suitable precursor .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a benzodioxole group at the 5-position, with a carboxylic acid group also attached to the pyrazole ring at the 4-position .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions at the pyrazole ring. The presence of the carboxylic acid group could also allow for reactions such as esterification .

Scientific Research Applications

Application in Oncology

  • Scientific Field : Oncology
  • Summary of the Application : A derivative of Amuvatinib, which is a compound related to “5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid”, has been found to be effective in killing tumor cells under glucose starvation .
  • Methods of Application or Experimental Procedures : This compound was identified through high-throughput screening and was tested for its selective toxicity towards glucose-starved tumor cells .
  • Results or Outcomes : The compound was found to inhibit mitochondrial membrane potential, supporting the concept that tumor cells are dependent on mitochondria under glucose starvation .

Application in Anticancer Drug Development

  • Scientific Field : Anticancer Drug Development
  • Summary of the Application : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application or Experimental Procedures : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results or Outcomes : A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Safety And Hazards

The safety and hazards associated with this compound are not known without specific study data .

Future Directions

Future research on this compound could involve studying its potential biological activities, given that many pyrazole derivatives have demonstrated various types of biological activity. Additionally, further studies could explore its physical and chemical properties, as well as potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)7-4-12-13-10(7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNQBILYGVUVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

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